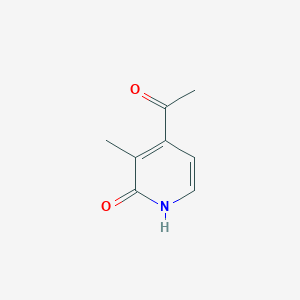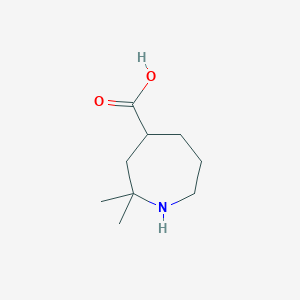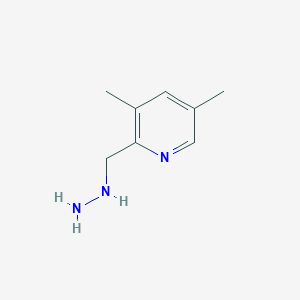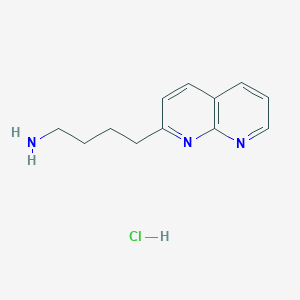![molecular formula C6H3Br2N3O B13122290 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the imidazo[4,5-c]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the bromination of imidazo[4,5-c]pyridin-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The imidazo[4,5-c]pyridine ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted imidazo[4,5-c]pyridin-2(3H)-ones, where the bromine atoms are replaced by the nucleophiles.
Coupling Reactions: The products are more complex imidazo[4,5-c]pyridine derivatives with various functional groups attached to the 4 and 7 positions.
Scientific Research Applications
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Chemical Biology: The compound is used in the design of molecular probes and bioactive molecules for studying biological processes.
Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Chemistry: The compound is a valuable intermediate in the synthesis of more complex heterocyclic systems and natural product analogs.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. The imidazo[4,5-c]pyridine core can also participate in π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Similar in structure but with chlorine atoms instead of bromine.
4,7-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Contains fluorine atoms at the 4 and 7 positions.
4,7-Diiodo-1H-imidazo[4,5-c]pyridin-2(3H)-one: Features iodine atoms at the 4 and 7 positions.
Uniqueness
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C6H3Br2N3O |
|---|---|
Molecular Weight |
292.92 g/mol |
IUPAC Name |
4,7-dibromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3Br2N3O/c7-2-1-9-5(8)4-3(2)10-6(12)11-4/h1H,(H2,10,11,12) |
InChI Key |
LEMZGWNLPCHYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N1)Br)NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)





![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)




![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)


